molecular formula C10H10Cl2 B3314667 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene CAS No. 951887-96-0

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene

Cat. No.: B3314667
CAS No.: 951887-96-0
M. Wt: 201.09 g/mol
InChI Key: AWYYVPZEPMEVGA-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is an organic compound that belongs to the class of chlorinated alkenes This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the chlorination of 3-(3-chloro-4-methylphenyl)-1-propene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of hydroxylated or aminated derivatives.

    Oxidation Reactions: Formation of epoxides or other oxidized products.

    Reduction Reactions: Formation of alkanes or other reduced derivatives.

Scientific Research Applications

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in studies involving the interaction of chlorinated alkenes with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene involves its interaction with molecular targets through its reactive chlorine atoms and the propene chain. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the formation of adducts with proteins, DNA, or other cellular components, resulting in changes in their function or activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: Similar in structure but contains a fluorine atom instead of a chlorine atom.

    3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group instead of a propene chain.

    4-Chloro-3-methylphenol: Contains a hydroxyl group instead of a propene chain.

Uniqueness

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene is unique due to its specific combination of chlorine atoms and a propene chain, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in synthetic chemistry and scientific research.

Properties

IUPAC Name

2-chloro-4-(2-chloroprop-2-enyl)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYYVPZEPMEVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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